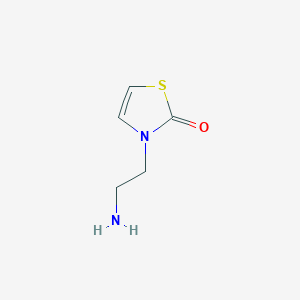

3-(2-Aminoethyl)-2,3-dihydro-1,3-thiazol-2-one

描述

属性

IUPAC Name |

3-(2-aminoethyl)-1,3-thiazol-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8N2OS/c6-1-2-7-3-4-9-5(7)8/h3-4H,1-2,6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QOWLYDVACKDWCY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=O)N1CCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8N2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

144.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

One-Pot Synthesis via α-Halo Ketones and Thiocyanates

A highly efficient and facile one-pot synthesis method involves:

- Step 1: Bromination of α-active methylene ketones (e.g., acetylacetone) using N-bromosuccinimide (NBS) in ethanol at room temperature to generate α-bromo ketones.

- Step 2: Nucleophilic substitution of the bromide with potassium thiocyanate to yield α-thiocyanato ketones.

- Step 3: Addition of a primary amine (e.g., benzylamine or aminoethylamine) to the reaction mixture, promoting cyclization via nucleophilic attack on the carbonyl and thiocyanate groups.

- Step 4: Rearrangement and ring closure to form the thiazolone ring.

This method avoids the need for isolation of intermediates and purification steps like extraction or chromatography, making it practical and scalable. The reaction proceeds smoothly in ethanol as solvent, under mild conditions, and typically yields thiazol-2(3H)-imine derivatives, which can be further converted to thiazolone structures by dehydration or other transformations.

Table 1: One-Pot Synthesis Parameters

| Step | Reagents/Conditions | Notes |

|---|---|---|

| Bromination | NBS, ethanol, room temperature | α-bromo ketone formed in situ |

| Thiocyanate Substitution | Potassium thiocyanate, ethanol | α-thiocyanato ketone intermediate |

| Amine Addition | Primary amine (e.g., 2-aminoethylamine), stirring, 4 h | Cyclization and ring closure |

| Workup | Neutralization, isolation by filtration | No chromatography required |

Catalytic Hydrogenation and Condensation Routes

Another approach involves:

- Step 1: Preparation of an amino-substituted intermediate via catalytic hydrogenation of precursors in the presence of suitable catalysts (e.g., Pd/C) and solvents such as tetrahydrofuran (THF).

- Step 2: Reaction of this intermediate with 2-aminothiazol-4-acetic acid or related thiazole derivatives under catalytic conditions to form the target thiazolone compound.

This method emphasizes solvent choice, with THF preferred due to its favorable solvation properties and reaction efficiency. The volume of solvent is typically 1–3 times the volume of reactants, but this is flexible. Organic or inorganic bases may be employed to facilitate the reaction, although some reactions proceed in the absence of base.

Table 2: Catalytic Hydrogenation and Condensation Conditions

| Reaction Step | Reagents/Conditions | Solvent(s) | Notes |

|---|---|---|---|

| Hydrogenation | Catalyst (e.g., Pd/C), H2 gas | THF or mixture (e.g., MTBE) | Preferred solvent THF |

| Condensation with thiazole | 2-Aminothiazol-4-acetic acid, catalyst | THF, acetonitrile, or toluene | Base optional; reaction temperature variable |

Thionation and Hantzsch Condensation

A classical method for preparing thiazole derivatives related to this compound involves:

- Step 1: O-alkylation of phenolic or amino precursors with haloacetamides.

- Step 2: Thionation of amide intermediates using Lawesson’s reagent in refluxing toluene.

- Step 3: Hantzsch condensation of the resulting thioamides with α-haloketones to form thiazole rings.

This method has been used for related 1,3-thiazole systems and can be adapted for the preparation of aminoethyl-substituted thiazolones by selecting appropriate starting materials.

Mechanistic Insights and Optimization

- The one-pot synthesis mechanism involves initial halogenation followed by nucleophilic substitution and intramolecular cyclization, confirmed by spectroscopic data and X-ray crystallography.

- Catalytic hydrogenation steps must be optimized to avoid side reactions like disulfide formation or ring cleavage; temperature control and choice of reducing agents (e.g., ammonia borane with B(C6F5)3 catalyst) are critical.

- Solvent choice affects reaction rates and yields; THF and ethanol are commonly preferred solvents due to their polarity and ability to stabilize intermediates.

Summary Table of Preparation Methods

| Method | Key Reagents/Conditions | Advantages | Limitations |

|---|---|---|---|

| One-Pot α-Halo Ketone Method | NBS, KSCN, primary amine, ethanol, room temp | Simple, no isolation of intermediates | Limited to α-active methylene ketones |

| Catalytic Hydrogenation & Condensation | Pd/C catalyst, THF, 2-aminothiazol-4-acetic acid | High purity product, scalable | Requires catalyst and controlled conditions |

| Thionation & Hantzsch Condensation | Lawesson’s reagent, α-haloketones, reflux toluene | Classical, versatile | Multi-step, longer reaction times |

化学反应分析

Types of Reactions

3-(2-Aminoethyl)-2,3-dihydro-1,3-thiazol-2-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.

Reduction: Reduction reactions can convert the thiazole ring to its corresponding dihydro or tetrahydro derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used under basic conditions to achieve substitution.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Dihydro or tetrahydro derivatives.

Substitution: Various substituted thiazole derivatives.

科学研究应用

Chemistry

In the realm of chemistry, 3-(2-Aminoethyl)-2,3-dihydro-1,3-thiazol-2-one serves as a building block for the synthesis of more complex molecules. Its unique thiazole structure allows for further derivatization, making it a versatile scaffold for drug discovery and development.

| Application | Description |

|---|---|

| Building Block | Used in the synthesis of complex organic compounds |

| Derivatization | Enables the creation of analogs with varied biological properties |

Biology

The compound exhibits potential biological activities , including:

- Antimicrobial Properties : Studies have indicated that derivatives of thiazole compounds can possess significant antimicrobial activity against various pathogens, including bacteria and fungi. For instance, some derivatives have shown effectiveness against E. coli and Streptococcus pyogenes at concentrations lower than standard antibiotics .

- Enzyme Inhibition : The compound's structure allows it to act as an inhibitor for specific enzymes by binding to their active sites, thereby blocking their activity. This characteristic is particularly valuable in biochemical research focused on metabolic pathways.

Medicine

In medicinal chemistry, this compound is being investigated for its therapeutic potential:

- Drug Development : Its derivatives are being explored as lead compounds for new pharmaceuticals targeting diseases such as microbial infections and cancer. The structural features of the compound enable it to interact effectively with biological targets.

- Case Studies : Several studies have highlighted the efficacy of thiazole derivatives in treating infections and their potential role in cancer therapy. For example, compounds derived from this scaffold have been evaluated for their cytotoxic effects against cancer cell lines .

Case Studies

- Antimicrobial Efficacy : A study demonstrated that certain thiazole derivatives exhibited higher antimicrobial activity compared to standard drugs. For instance, a derivative showed a minimum inhibitory concentration (MIC) significantly lower than that of commonly used antibiotics like ofloxacin .

- Cytotoxic Activity : Research has indicated that specific thiazole derivatives can induce apoptosis in cancer cells through various mechanisms, including the inhibition of cell proliferation pathways .

作用机制

The mechanism of action of 3-(2-Aminoethyl)-2,3-dihydro-1,3-thiazol-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s thiazole ring and aminoethyl group allow it to bind to active sites, potentially inhibiting or modulating the activity of target proteins. This interaction can lead to various biological effects, including antimicrobial or anticancer activity.

相似化合物的比较

Substituent Variations: Aminoethyl vs. Hydroxyethyl Groups

The aminoethyl group in the target compound distinguishes it from analogs like 3-(2-hydroxyethyl)-1,3-benzothiazol-2-one (CAS 21344-50-3). Key differences include:

- Solubility: The amino group enhances water solubility due to its basicity, whereas the hydroxyethyl derivative relies on hydrogen bonding.

- Reactivity: The aminoethyl group can participate in nucleophilic reactions or serve as a site for further functionalization (e.g., acylation), while the hydroxyethyl group may undergo esterification or oxidation .

Ring System Modifications: Thiazolidinone vs. Benzoxazolone

Replacing the thiazolidinone ring with a benzoxazolone system, as in 3-(2-aminoethyl)-2,3-dihydro-1,3-benzoxazol-2-one hydrochloride (CAS ENA311759609), alters electronic and steric profiles:

- Bioactivity: Benzoxazolone derivatives are often associated with CNS activity, whereas thiazolidinones are explored for antimicrobial applications .

Physicochemical and Structural Comparisons

生物活性

3-(2-Aminoethyl)-2,3-dihydro-1,3-thiazol-2-one (often referred to as thiazol-2-one) is a compound belonging to the thiazole family, which has garnered attention due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological properties, including antimicrobial, anticancer, and other pharmacological effects.

Chemical Structure and Properties

The compound features a thiazole ring with an aminoethyl side chain. Its structural formula can be represented as follows:

This structure contributes to its biological interactions and potential therapeutic applications.

Antimicrobial Activity

Thiazole derivatives, including this compound, have shown promising antimicrobial properties. Research indicates that these compounds exhibit activity against various pathogens:

- Gram-positive bacteria : Effective against Staphylococcus aureus and Streptococcus pneumoniae.

- Gram-negative bacteria : Demonstrated activity against Escherichia coli and Pseudomonas aeruginosa.

- Fungi : Exhibited antifungal properties against Candida albicans.

Minimum Inhibitory Concentrations (MICs) for selected strains are summarized in the table below:

| Pathogen | MIC (µM) |

|---|---|

| Staphylococcus aureus | 5.64 |

| Escherichia coli | 8.33 |

| Pseudomonas aeruginosa | 13.40 |

| Candida albicans | 16.69 |

These findings suggest that thiazole derivatives could serve as potential leads for developing new antimicrobial agents .

Anticancer Activity

The anticancer potential of thiazole derivatives has been widely studied. Notably, compounds containing the thiazole moiety have demonstrated cytotoxic effects against various cancer cell lines:

- Mechanism of Action : Thiazoles may induce apoptosis in cancer cells through the activation of caspases and modulation of cell cycle progression.

- Cell Lines Tested : Significant cytotoxicity was observed in human leukemia (K562) and hepatocellular carcinoma (HepG2) cell lines.

A study reported that specific thiazole derivatives exhibited IC50 values as low as 0.5 µM against cancer cell lines, indicating potent activity .

Case Studies

-

Study on Anticancer Activity :

- A series of thiazole derivatives were synthesized and evaluated for their anticancer properties.

- The most potent compound exhibited an IC50 of 0.5 µM against HepG2 cells.

- The study concluded that structural modifications on the thiazole ring significantly influenced anticancer activity.

-

Antimicrobial Efficacy Study :

- Researchers tested various thiazole derivatives against a panel of bacterial and fungal pathogens.

- The results indicated that modifications on the aminoethyl side chain enhanced antimicrobial efficacy.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of thiazole derivatives. Key observations include:

- Substituents on the thiazole ring can significantly alter potency.

- The presence of electron-withdrawing groups generally enhances antimicrobial activity.

- Modifications on the aminoethyl chain can improve selectivity towards cancer cells while reducing toxicity to normal cells.

常见问题

Basic Research Questions

Q. What are the common synthetic routes for 3-(2-Aminoethyl)-2,3-dihydro-1,3-thiazol-2-one, and how are reaction conditions optimized?

- Methodological Answer : The compound can be synthesized via condensation reactions involving thiazolone precursors. For example, refluxing 2-aminothiazol-4(5H)-one with sodium acetate and a suitable aldehyde (e.g., 3-formyl-indole derivatives) in acetic acid for 3–5 hours yields derivatives with high crystallinity. Adjustments to substituents may require modified aldehydes or ketones . Hydrogenation steps, as seen in analogous thiazole syntheses, may also be applied to reduce unsaturated intermediates . Optimization involves monitoring reaction progress via TLC and adjusting reflux duration or stoichiometric ratios of reactants.

Q. What purification techniques are effective for isolating this compound?

- Methodological Answer : Recrystallization is widely used. For instance, precipitates formed during synthesis are filtered and washed sequentially with acetic acid, water, ethanol, and diethyl ether to remove unreacted starting materials. Recrystallization from a DMF/acetic acid mixture (1:1 v/v) enhances purity, as demonstrated in similar thiazolone derivatives . Column chromatography with silica gel (eluent: ethyl acetate/hexane) may further resolve impurities in structurally complex analogs .

Q. How is the compound characterized structurally, and what spectroscopic methods are employed?

- Methodological Answer :

- X-ray crystallography : Resolves crystal packing and confirms stereochemistry, as applied to related dihydrothiazole derivatives .

- NMR spectroscopy : ¹H and ¹³C NMR identify proton environments and carbon frameworks. For example, thiazole ring protons typically appear as doublets near δ 7.5–8.5 ppm, while methylene groups in the aminoethyl side chain resonate at δ 3.0–4.0 ppm .

- IR spectroscopy : Confirms functional groups (e.g., C=O stretching at ~1700 cm⁻¹, NH₂ bending at ~1600 cm⁻¹) .

Advanced Research Questions

Q. How can contradictory reports on the biological activity of this compound derivatives be resolved?

- Methodological Answer : Contradictions often arise from variations in substituents or assay conditions. Systematic structure-activity relationship (SAR) studies are critical. For example:

- Compare antimicrobial activity of derivatives with different arylidene or nitro groups using standardized MIC assays .

- Validate results across multiple cell lines or bacterial strains to rule out model-specific effects .

- Use computational docking to assess binding affinity consistency with experimental IC₅₀ values .

Q. What computational strategies are used to predict the reactivity of this compound in nucleophilic or electrophilic reactions?

- Methodological Answer :

- DFT calculations : Optimize molecular geometry and calculate frontier molecular orbitals (HOMO/LUMO) to predict sites for electrophilic/nucleophilic attack. For example, the thiazolone ring’s sulfur atom often exhibits high electron density, making it reactive toward alkylation .

- Molecular dynamics simulations : Model interactions with biological targets (e.g., enzymes) to identify binding modes and reactive intermediates .

- QSAR models : Correlate electronic parameters (e.g., Hammett constants) with experimental reactivity data to guide synthetic modifications .

Q. How can researchers design experiments to elucidate the role of the aminoethyl side chain in modulating biological activity?

- Methodological Answer :

- Side chain modification : Synthesize analogs with varying chain lengths (e.g., replacing ethyl with propyl) or substituents (e.g., acetylated amino groups) to assess impact on bioactivity .

- Competitive binding assays : Use fluorescent probes or radiolabeled ligands to determine if the aminoethyl group participates in target binding .

- pH-dependent studies : Evaluate protonation states of the amino group under physiological conditions (pH 7.4) via potentiometric titration, as this affects solubility and membrane permeability .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported synthetic yields for this compound?

- Methodological Answer :

- Reproduce conditions : Ensure exact replication of solvent ratios, temperature, and catalyst amounts (e.g., p-TsOH in refluxing water for quinazolinone derivatives) .

- Monitor intermediates : Use LC-MS or in-situ IR to detect side products (e.g., over-oxidation or dimerization) that reduce yield .

- Statistical optimization : Apply response surface methodology (RSM) to identify critical variables (e.g., reaction time, reagent stoichiometry) affecting yield .

Tables for Key Data

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。